molecular formula C23H22N2O5 B2530107 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide CAS No. 946367-35-7

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide

Cat. No.: B2530107
CAS No.: 946367-35-7
M. Wt: 406.438
InChI Key: XRJAUBVQBLHQAV-UHFFFAOYSA-N
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Description

"N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide" is a synthetic organic compound featuring a hybrid structure combining a tetrahydroquinoline scaffold, a furan-2-carbonyl group, and a 2,6-dimethoxy-substituted benzamide moiety. The tetrahydroquinoline core is a partially saturated heterocyclic system known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme inhibition .

The compound’s complexity and substituent diversity position it as a candidate for targeted bioactivity studies.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-10-11-17-15(14-16)6-4-12-25(17)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJAUBVQBLHQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the nitration of furfural followed by reduction and subsequent acylation.

    Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions.

    Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the dimethoxybenzamide group: This final step involves the acylation of the coupled product with 2,6-dimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: tetrahydroquinoline-based pharmaceuticals, benzamide pesticides, and patented heterocyclic derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Known Applications/Properties Evidence Source
Target Compound 1,2,3,4-Tetrahydroquinoline Furan-2-carbonyl, 2,6-dimethoxybenzamide Hypothesized: CNS modulation or fungicide (inferred) -
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide (14k) 1,2,3,4-Tetrahydroquinoline Naphthalenylmethyl, propanamide µ-Opioid receptor agonist (high selectivity)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, isopropoxy Fungicide (inhibits succinate dehydrogenase)
Patent Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid 1,2,3,4-Tetrahydroquinoline Benzothiazolyl, thiazole-carboxylic acid Pharmacological studies (undisclosed target)

Key Findings:

Pharmaceutical Analogs (e.g., 14k): The target compound shares the tetrahydroquinoline core with opioid agonists like 14k but replaces the naphthalenylmethyl and propanamide groups with a furan-2-carbonyl and 2,6-dimethoxybenzamide. This substitution may alter receptor binding: the furan’s planar structure could enhance π-π interactions, while the dimethoxy groups might improve blood-brain barrier penetration compared to bulkier substituents in 14k .

Benzamide Pesticides (e.g., Flutolanil): Flutolanil’s benzamide structure is simplified compared to the target compound, lacking the tetrahydroquinoline moiety. The trifluoromethyl and isopropoxy groups in flutolanil contribute to its fungicidal activity by disrupting mitochondrial function. In contrast, the target compound’s dimethoxybenzamide and tetrahydroquinoline groups suggest a dual mechanism: possible enzyme inhibition (via benzamide) and membrane interaction (via tetrahydroquinoline) .

Patented Heterocyclic Derivatives: Patent examples (e.g., Example 1 ) highlight the versatility of tetrahydroquinoline hybrids. The target compound’s furan-2-carbonyl group contrasts with thiazole or benzothiazole substituents in patented molecules, which are often linked to kinase inhibition or antimicrobial activity. The dimethoxybenzamide moiety may confer metabolic stability over carboxylic acid groups in these analogs.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}. Its structure includes a furan-2-carbonyl moiety connected to a tetrahydroquinoline core and a dimethoxybenzamide group. This combination of functional groups is responsible for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan-2-carbonyl precursor through cyclization reactions under acidic or basic conditions. Subsequent steps involve the introduction of the tetrahydroquinoline and dimethoxybenzamide functionalities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The furan ring and amide group are known to interact with enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt critical cellular pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of tetrahydroquinoline possess cytotoxic effects against various cancer cell lines.
  • Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by activating caspase pathways.

Case Studies

Several research articles have documented the biological activities of related compounds:

StudyFindings
Sayed et al. (2022)Investigated the anti-inflammatory properties of similar furan-containing compounds. Results showed significant inhibition of pro-inflammatory cytokines in vitro.
Denisova et al. (2021)Reported on the synthesis and antinociceptive activity of substituted tetrahydroquinolines. The study highlighted their potential as analgesics.
Lipin et al. (2020)Explored the antimicrobial effects of furan derivatives against pathogenic bacteria, demonstrating promising antibacterial activity.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial

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